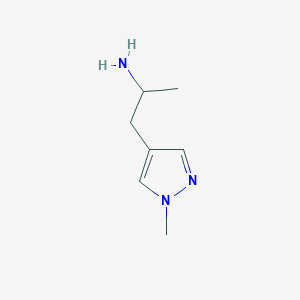
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Descripción general
Descripción
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a laboratory chemical with the CAS number 898289-54-8 . It does not have any known synonyms and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is C11H13NO3 . The molecular weight is 207.229 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is involved in the synthesis of various heterocyclic compounds. For instance, it plays a role in the preparation of pyrazolo[3,4-b]pyridine derivatives through Vilsmeier–Haack reaction, contributing to the formation of chalcone analogues and dipyrazolo[3,4-b:4',3'-e]pyridines (Quiroga et al., 2010). Additionally, it's used in the synthesis of 1,4-dihydropyridine derivatives with 4-pyrone moieties, showcasing potential calcium channel blocking activity (Shahrisa et al., 2012).
Chemical Reactions and Molecular Transformations
This chemical also facilitates the formation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes (El-Nabi, 2004). Its role in Friedlander condensation leads to the creation of tricyclic, tetracyclic, and pentacyclic N-heterocycles, demonstrating the compound's versatility in forming complex molecular structures (Deore, Dingore, & Jachak, 2015).
Heterocyclic Compound Development
The compound is instrumental in developing heterocyclic compounds like pyrazolinone and pyrazole derivatives. It's involved in reactions with different reagents, showcasing the diversity of compounds that can be derived from it (Aly, Abdo, & El-Gharably, 2004). Furthermore, it contributes to the synthesis of ferrocenyl pyrazoles and pyridylmethylpyrazoles, highlighting its utility in forming compounds with potential applications in various scientific fields (López et al., 2004).
Crystal Structure Analysis
Studies on pyrazolo[3,4-b]pyridine derivatives have revealed interesting insights into their crystal structures, demonstrating the influence of small substituents on their molecular configuration (Quiroga et al., 2012). This highlights the significance of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde in structural chemistry research.
Safety and Hazards
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact or if swallowed, medical attention should be sought .
Propiedades
IUPAC Name |
6-(oxan-4-yloxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-2-1-3-11(12-9)15-10-4-6-14-7-5-10/h1-3,8,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTGZJPHUYLRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670696 | |
| Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde | |
CAS RN |
898289-54-8 | |
| Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1419995.png)


